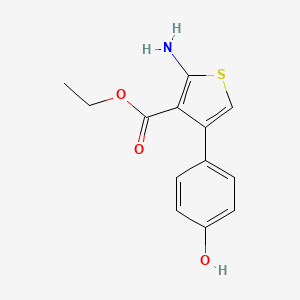

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 2-amino group at position 2, a 4-hydroxyphenyl substituent at position 4, and an ethyl ester at position 2. This scaffold is synthesized via condensation reactions involving substituted acetophenones and cyanoacetate derivatives under reflux conditions with sodium ethoxide in ethanol, a method analogous to related compounds . Thiophene derivatives are widely studied for their pharmacological properties, including PD-L1 inhibition and antimicrobial activity .

Properties

CAS No. |

849659-37-6 |

|---|---|

Molecular Formula |

C13H13NO3S |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(7-18-12(11)14)8-3-5-9(15)6-4-8/h3-7,15H,2,14H2,1H3 |

InChI Key |

VILWSIIEOZJZGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate serves as a building block for synthesizing more complex thiophene derivatives, which are essential in developing new materials with specific electronic properties. Its versatility allows chemists to tailor the compound for various applications in organic synthesis.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Studies indicate that it disrupts microbial cell membranes, demonstrating effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It shows potential in reducing inflammation, making it a candidate for further research in therapeutic applications.

Medicine

In the medical field, this compound is being explored for:

- Anticancer Activity : Research has shown that it induces apoptosis in cancer cells, with IC50 values ranging from 23.2 to 49.9 μM across different cancer cell lines. Mechanistic studies indicate that it causes cell cycle arrest at the G2/M phase and S phase.

- Drug Development : Its unique properties make it a promising candidate for developing new drugs targeting various diseases, including cancer and infections.

Industry

The compound is utilized in the production of organic semiconductors , which are crucial for advanced materials used in electronics. Its ability to form stable structures enhances the performance of electronic devices.

Data Table of Biological Activities

| Activity Type | Effect | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Varies | Disruption of cell membrane integrity |

| Anti-inflammatory | Reduction in inflammation | N/A | Inhibition of pro-inflammatory cytokines |

| Anticancer | Induction of apoptosis | 23.2 - 49.9 | Cell cycle arrest (G2/M phase and S phase) |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Another investigation reported that derivatives of this compound exhibited notable antibacterial activity against strains such as E. coli and S. aureus, suggesting its potential use in treating infections .

- Material Science Applications : Research has shown that incorporating this compound into polymer matrices enhances their electrical conductivity, which is beneficial for developing organic electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in the substituent at the 4-position of the phenyl ring (Table 1). These variations influence electronic properties, solubility, and biological activity:

Table 1: Substituent Comparison and Molecular Weights

| Compound Name | Substituent (4-position) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate | –OH | 277.32* | – |

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | –F | 279.31 | 30 |

| Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | –Br | 340.22 | – |

| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | –Cl | 295.77 | – |

| Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | –CH₂CH₃ | 293.38 | – |

| Ethyl 2-amino-4-(4-trifluoromethylphenyl)thiophene-3-carboxylate | –CF₃ | 329.30 | – |

*Calculated based on formula C₁₃H₁₅NO₃S.

- Halogenated derivatives (e.g., 4-fluoro, 4-bromo) are often synthesized with moderate yields (~30%) under similar reflux conditions .

- Electron-Donating Groups (e.g., –OH, –CH₂CH₃): The hydroxyl group (–OH) enhances solubility in polar solvents and enables hydrogen bonding, while alkyl groups (e.g., –CH₂CH₃) increase lipophilicity .

Crystallographic and Structural Insights

Comparative crystallographic studies reveal that substituents at the 4-position (e.g., isobutyl, phenyl) maintain planarity of the thiophene ring while influencing intermolecular interactions. Hydrogen-bonding networks (e.g., N–H···S, N–H···O) stabilize crystal packing, as seen in Ethyl 2-amino-4-methylthiophene-3-carboxylate .

Research Findings and Implications

- Hydroxyphenyl Advantage: The 4-hydroxyphenyl group’s hydrogen-bonding capability may improve target affinity in drug design compared to halogen or alkyl substituents.

- Synthetic Optimization: Lower yields in complex derivatives (e.g., 22% in Petasis products) suggest a need for optimized catalysts or alternative solvents .

- Safety Considerations: Irritant classifications underscore the importance of engineering controls (e.g., ventilation) and PPE during synthesis .

Biological Activity

Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique heterocyclic structure, exhibits significant potential in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

- Molecular Formula : C13H13N O3S

- Molecular Weight : Approximately 263.31 g/mol

- Structure : The compound features a five-membered heterocyclic ring containing sulfur, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. The mechanisms underlying this activity include:

- Disruption of Cell Membranes : The compound may interfere with the integrity of microbial cell membranes.

- Inhibition of Enzymatic Functions : It could inhibit essential enzymes critical for microbial survival.

In vitro studies have demonstrated significant minimum inhibitory concentration (MIC) values against various pathogens, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The anticancer effects of this compound are attributed to its ability to influence cellular signaling pathways involved in proliferation and apoptosis. Specific findings include:

- Cell Line Studies : this compound has shown efficacy against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research suggests that the compound may act on specific molecular targets that regulate cancer cell growth and survival .

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory and analgesic properties, which may be beneficial in treating conditions characterized by inflammation and pain. Its mechanism may involve the inhibition of pro-inflammatory cytokines or pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar thiophene derivatives can be made:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | C14H15NO3S | Contains a methoxy group enhancing solubility |

| Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | C13H13NO2S | Lacks hydroxyl functionality, affecting reactivity |

| Ethyl 2-amino-4-(2-hydroxyphenyl)thiophene-3-carboxylate | C13H13NO3S | Different positioning of hydroxyl group influencing activity |

This table highlights how variations in functional groups can significantly impact the biological activities of thiophene derivatives.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various derivatives revealed that this compound exhibited potent antibacterial activity, with MIC values indicating effectiveness against resistant strains .

- Cancer Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further development as an anticancer drug .

- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound shows promising biological activity, it also necessitates careful evaluation to assess potential cytotoxic effects at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.